(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol
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Overview
Description
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol is a chiral piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are crucial in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves several steps, including hydrogenation, cyclization, and functional group transformations. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve simplified processes and the use of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines .
Scientific Research Applications
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products
Mechanism of Action
The mechanism of action of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- (3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-ylmethanol
- (3S,4R)-1-methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol .
Uniqueness
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
493040-21-4 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-11-8-9-15(10-14(11)16)12(2)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3/t11-,12+,14-/m1/s1 |
InChI Key |
AKDQMVWZFVYJFS-MBNYWOFBSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1O)[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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